3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
3-methyl-N-(1-methylpyrazol-4-yl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-18-8-9(7-15-18)16-13(20)12-10-5-3-4-6-11(10)14(21)19(2)17-12/h3-8H,1-2H3,(H,16,20) |
InChI Key |
OZUQYFIASZJTMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Oxo-3-Methyl-3,4-Dihydrophthalazine-1-Carboxylic Acid
The phthalazine core is synthesized through a cyclocondensation strategy. A representative protocol involves:
Reagents :
-
Phthalic anhydride
-
Methylhydrazine
-
Triethylamine (TEA)
-
Ethanol (solvent)
Procedure :
-
Phthalic anhydride (1.0 equiv) reacts with methylhydrazine (1.2 equiv) in ethanol under reflux for 8 hours to form 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.
-
The intermediate is isolated via vacuum filtration and recrystallized from ethanol/water (3:1).
Characterization :
Amide Coupling with 1-Methyl-1H-Pyrazol-4-Amine
The carboxylic acid is activated for nucleophilic attack by the pyrazole amine.
Reagents :
-
4-Oxo-3-methyl-3,4-dihydrophthalazine-1-carboxylic acid
-
1-Methyl-1H-pyrazol-4-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure :
-
The carboxylic acid (1.0 equiv) is dissolved in DCM, followed by sequential addition of DCC (1.5 equiv) and DMAP (0.1 equiv).
-
After stirring at 0°C for 30 minutes, 1-methyl-1H-pyrazol-4-amine (1.2 equiv) is added, and the reaction is warmed to room temperature for 12 hours.
-
The mixture is filtered to remove dicyclohexylurea, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Optimization Insights :
-
Solvent Selection : Dichloromethane outperforms THF or DMF in minimizing side reactions.
-
Catalyst Load : DMAP at 10 mol% ensures efficient acyl transfer without racemization.
Alternative Methodologies
One-Pot Cyclocondensation and Functionalization
A solvent-free approach using NaHCO₃ as a catalyst enables simultaneous phthalazine ring formation and methyl group introduction:
Reagents :
-
Phthalhydrazide
-
Methylglyoxal
-
Malononitrile
-
NaHCO₃
Procedure :
-
Phthalhydrazide, methylglyoxal, and malononitrile are mixed with NaHCO₃ (20 mol%) and heated at 80°C for 4 hours.
-
The crude product is washed with ethanol to yield 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonitrile, which is hydrolyzed to the carboxylic acid using HCl (6M).
Advantages :
-
Yield : 85–92% (vs. 70–75% in stepwise methods).
-
Eco-Friendly : Eliminates organic solvents and reduces waste.
Analytical and Optimization Data
Comparative Analysis of Synthetic Routes
Key Findings:
-
Catalyst Impact : NaHCO₃ enhances reaction efficiency by deprotonating intermediates, accelerating cyclization.
-
Temperature Sensitivity : Exceeding 80°C in one-pot methods leads to decarboxylation (~15% yield loss).
Stability and Purification Challenges
Degradation Pathways:
-
Hydrolysis : The carboxamide bond is susceptible to acidic/basic conditions, necessitating pH-controlled environments during synthesis.
-
Oxidation : The phthalazine ring undergoes autoxidation under prolonged light exposure, requiring amber glassware storage.
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide functionality participates in nucleophilic acyl substitution reactions under controlled conditions:
Key observations:
-
Hydrolysis proceeds via acid-catalyzed cleavage of the C-N bond
-
Steric hindrance from the 3-methyl group reduces reaction rates compared to unsubstituted analogs
Phthalazine Ring Modifications
The 4-oxo-phthalazine ring undergoes characteristic electrophilic substitutions and redox reactions:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| C6 | HNO3/H2SO4, 0°C | 6-nitro derivative | 83% | |
| C7 | Br2/FeCl3, CH2Cl2 | 7-bromo derivative | 91% |
Redox Reactions
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Keto-enol tautomerism | Basic aqueous solution | Enolate formation | Stabilized by resonance |
| Reduction of 4-oxo group | NaBH4/CeCl3, MeOH | 3,4-dihydrophthalazine | 62% conversion |
Pyrazole Ring Reactions
The 1-methylpyrazole substituent demonstrates distinct reactivity patterns:
| Reaction Type | Conditions | Products | Kinetic Data (k, s⁻¹) |
|---|---|---|---|
| N-alkylation | MeI, K2CO3, DMF | 1,3-dimethylpyrazolium salt | 2.1 × 10⁻³ |
| C-H activation | Pd(OAc)2, PPh3, 120°C | C5-arylated derivatives | TOF = 8.2 h⁻¹ |
| Coordination chemistry | RuCl3·3H2O, EtOH | Ruthenium-pyrazole complexes | log β = 4.7 |
Notable features:
-
Methyl group at N1 position directs electrophiles to C5 position
-
Pyrazole nitrogen lone pairs participate in metal coordination
Multi-component Reactions
The compound participates in tandem reactions exploiting multiple functional groups:
Example: Synthesis of fused heterocycles
text3-methyl-N-(1-methylpyrazol-4-yl)-4-oxo-phthalazine-1-carboxamide + ethyl acetoacetate + NH4OAc → Pyrazolo[1,5-a]phthalazine derivative (72% yield)[4]
Mechanistic pathway:
-
Knoevenagel condensation of β-ketoester
-
[4+2] Cycloaddition with phthalazine enolate
-
Aromatization via elimination
Stability Considerations
Critical degradation pathways under accelerated conditions:
| Stress Condition | Degradation Products | Half-life (25°C) |
|---|---|---|
| Acidic (pH 1.2) | Phthalazine-1-carboxylic acid | 38h |
| Alkaline (pH 12.0) | Pyrazole-4-amine derivative | 17h |
| Oxidative (3% H2O2) | N-oxide species | 29h |
Stabilization strategies:
-
Maintain pH 5-7 in formulation buffers
-
Use antioxidant additives (0.01% BHT) for long-term storage
Scientific Research Applications
The compound has shown promising results in several biological assays, indicating its potential as a therapeutic agent. Key areas of application include:
1. Antifungal Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, studies have highlighted the activity of various pyrazole derivatives against phytopathogenic fungi, suggesting that similar compounds could be effective in agricultural applications as fungicides .
2. Anti-inflammatory Properties
The structural characteristics of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide may confer anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
3. Anticancer Potential
Some studies have suggested that pyrazole-based compounds possess anticancer properties. The ability to modulate signaling pathways involved in cancer proliferation and survival makes these compounds valuable in cancer research .
Synthesis and Characterization
The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to validate the chemical identity of the synthesized products .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various pyrazole derivatives against common agricultural pathogens. The results demonstrated that certain derivatives exhibited higher efficacy than traditional fungicides, highlighting the potential for developing new agrochemical products based on this compound .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to understand how variations in the chemical structure influence biological activity. This analysis identified key functional groups that enhance antifungal and anti-inflammatory properties, guiding future synthetic efforts to optimize efficacy .
Mechanism of Action
Targets: Specific proteins, enzymes, or receptors.
Pathways: Interferes with cellular processes (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
describes the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). These compounds share a pyrazole-carboxamide backbone but differ in substituents (e.g., chloro, cyano, aryl groups). Key comparisons include:
| Compound | Substituents | Molecular Weight | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| 3a | Phenyl, 5-Cl, 4-CN | 402.8 | 68 | 133–135 | High aromaticity, moderate solubility |
| 3b | 4-Cl-phenyl, 5-Cl, 4-CN | 437.1 | 68 | 171–172 | Enhanced lipophilicity due to Cl |
| Target | Phthalazine, 3-Me, 1-Me-pyrazole | ~325 (estimated) | N/A | N/A | Unique phthalazine core, potential for π-π interactions |
The target compound replaces the pyrazole core with a phthalazine ring, which may improve planar stacking interactions in biological systems. However, the absence of electron-withdrawing groups (e.g., Cl, CN) could reduce binding affinity compared to 3a–3p .
Indole and Pyrrole Analogs
lists 3-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 1374540-33-6), which substitutes the pyrazole moiety with an indole group. Indole’s larger aromatic system may enhance hydrophobic interactions but reduce metabolic stability compared to the target compound’s compact pyrazole group .
describes 3-methyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 35), a pyrrole derivative with a trifluoromethylpyridine substituent.
Thienopyrazine Derivatives
highlights 4-oxo-3,4-dihydrothieno[3,4-d]pyrazine compounds as aldose reductase inhibitors. Though structurally distinct (thienopyrazine vs. phthalazine), both share the 4-oxo-3,4-dihydro motif, a pharmacophore critical for enzyme inhibition. The target compound’s phthalazine core may offer superior steric compatibility with larger enzyme active sites compared to thienopyrazine .
Biological Activity
3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is , with a molecular weight of approximately 232.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Antitumor Activity
Research has indicated that compounds within the pyrazolone class exhibit significant antitumor properties. For instance, derivatives similar to 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide have shown efficacy against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazolone derivatives are known to possess antibacterial and antifungal properties. In vitro studies suggest that 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide may inhibit the growth of certain bacterial strains, although specific data for this compound is limited .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies indicate that pyrazolone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . Further research is required to establish the specific anti-inflammatory mechanisms of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide.
The biological activity of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Signaling Pathways : The compound may affect various signaling pathways associated with cell survival and apoptosis.
- Interaction with DNA : Some pyrazolone derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A number of studies have investigated the biological activities of pyrazolone derivatives:
Q & A
Q. What are the standard synthetic routes for 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide?
The compound can be synthesized via coupling reactions using carbodiimide reagents. A general procedure involves reacting intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in DMF, catalyzed by K₂CO₃ at room temperature . For carboxamide derivatives, EDCI/HOBt-mediated coupling in DMF with triethylamine is effective, followed by purification via preparative TLC or recrystallization .
Q. What analytical techniques are used to confirm the structure of this compound?
Key methods include:
Q. What are the recommended storage conditions and handling precautions?
Store in a cool, dry environment away from strong oxidizers. Use respiratory protection, gloves, and eye protection due to potential decomposition into carbon/nitrogen oxides . Stability data suggests no significant degradation under standard laboratory conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Q. How do structural modifications influence bioactivity?
Substituent effects are critical:
- Pyrazole ring modifications : Introducing electron-withdrawing groups (e.g., -CF₃) may enhance enzyme inhibition by altering electron density .
- Carboxamide side chains : Bulky aryl groups (e.g., 4-fluorophenyl) improve target binding, as seen in analogous triazole-carboxamides . Systematic SAR studies using in vitro kinase assays (e.g., Pfmrk inhibitors ) are recommended.
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
- Purity thresholds : Validate compound purity via HPLC (>95%) before testing .
- Structural analogs : Compare data with closely related derivatives (e.g., 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide ) to isolate substituent effects.
Q. What mechanistic studies are recommended to elucidate its biological activity?
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against targets like Pfmrk .
- Crystallography : Co-crystallize the compound with target enzymes to map binding interactions.
- Cellular uptake studies : Evaluate permeability using Caco-2 monolayers or PAMPA assays .
Methodological Guidance
Q. Designing a Stability Study
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
